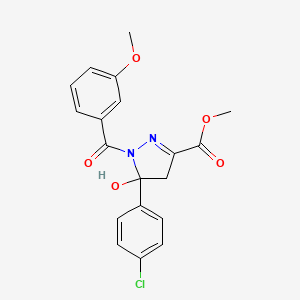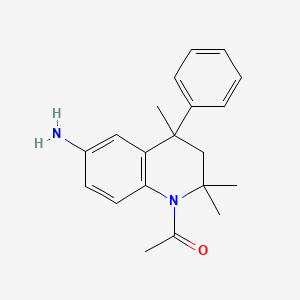
N-(4-ethylcyclohexyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylcyclohexyl)nicotinamide, also known as Eticyclidine or PCE, is a synthetic compound that belongs to the family of arylcyclohexylamines. It was first synthesized in the 1970s and has been used in scientific research as a tool to study the central nervous system. Eticyclidine has been found to have unique properties that make it a valuable tool for studying the mechanisms of action of other drugs that act on the central nervous system.
作用机制
The mechanism of action of N-(4-ethylcyclohexyl)nicotinamide is not fully understood, but it is believed to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, N-(4-ethylcyclohexyl)nicotinamide can alter the transmission of signals between neurons in the brain.
Biochemical and Physiological Effects
N-(4-ethylcyclohexyl)nicotinamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the uptake of these neurotransmitters by neurons. N-(4-ethylcyclohexyl)nicotinamide has been found to have a number of effects on behavior, including sedation, analgesia, and hallucinations.
实验室实验的优点和局限性
N-(4-ethylcyclohexyl)nicotinamide has a number of advantages as a tool for studying the central nervous system. It is relatively easy to synthesize and can be obtained in pure form. It has a unique mechanism of action that makes it a valuable tool for studying the effects of other drugs on the central nervous system. However, N-(4-ethylcyclohexyl)nicotinamide also has a number of limitations. It can be toxic at high doses and can cause hallucinations and other behavioral changes. It is also difficult to administer in vivo, as it must be injected directly into the brain.
未来方向
There are a number of future directions for research on N-(4-ethylcyclohexyl)nicotinamide. One area of research is the development of new drugs that target the NMDA receptor. N-(4-ethylcyclohexyl)nicotinamide has been used as a model for the development of these drugs, and new compounds are being developed that have fewer side effects and are more effective at blocking the NMDA receptor. Another area of research is the use of N-(4-ethylcyclohexyl)nicotinamide as a tool for studying the effects of drugs on the central nervous system. New research is being conducted to better understand the mechanisms of action of N-(4-ethylcyclohexyl)nicotinamide and its effects on behavior.
合成方法
The synthesis of N-(4-ethylcyclohexyl)nicotinamide involves the reaction of 4-ethylcyclohexanone with nicotinic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure N-(4-ethylcyclohexyl)nicotinamide. The synthesis of N-(4-ethylcyclohexyl)nicotinamide is relatively straightforward and can be carried out in a laboratory setting.
科学研究应用
N-(4-ethylcyclohexyl)nicotinamide has been used extensively in scientific research to study the mechanisms of action of other drugs that act on the central nervous system. It has been found to have unique properties that make it a valuable tool in this regard. N-(4-ethylcyclohexyl)nicotinamide has been used to study the effects of drugs on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been used to study the effects of drugs on the uptake of these neurotransmitters by neurons.
属性
IUPAC Name |
N-(4-ethylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-5-7-13(8-6-11)16-14(17)12-4-3-9-15-10-12/h3-4,9-11,13H,2,5-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQCLDFCYMCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)

![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)



![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)